3-(Decyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one
Description
3-(Decyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one is a cyclohexadienone derivative characterized by two long alkyl chains: a decyloxy (C₁₀H₂₁O) group at position 3 and a dodecyloxy (C₁₂H₂₅O) group attached to the anilino moiety. This compound belongs to a class of Schiff base analogs, where the methylidene bridge (–CH=N–) links the cyclohexadienone core to the aromatic amine.
Properties
CAS No. |
643755-20-8 |
|---|---|
Molecular Formula |
C35H55NO3 |
Molecular Weight |
537.8 g/mol |
IUPAC Name |
5-decoxy-2-[(4-dodecoxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C35H55NO3/c1-3-5-7-9-11-13-14-16-17-19-27-38-33-25-22-32(23-26-33)36-30-31-21-24-34(29-35(31)37)39-28-20-18-15-12-10-8-6-4-2/h21-26,29-30,37H,3-20,27-28H2,1-2H3 |
InChI Key |
HGURSIJFBKQBCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)OCCCCCCCCCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Decyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of the cyclohexa-2,4-dien-1-one core. This core can be synthesized through a series of reactions, including aldol condensation and subsequent functional group modifications. The decyloxy and dodecyloxy groups are introduced through etherification reactions, using appropriate alkyl halides and base catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as the development of scalable purification techniques to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Decyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anilino derivatives.
Scientific Research Applications
3-(Decyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of 3-(Decyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antioxidant responses, depending on the specific targets involved.
Comparison with Similar Compounds
Structural Analogues and Key Similarities
The following structurally related compounds have been investigated in the literature, providing a basis for comparison:
Comparative Analysis of Physicochemical Properties
Melting Points and Solubility
- Target Compound: Expected to exhibit high melting points (>500 K) due to strong van der Waals interactions from long alkyl chains. Limited solubility in polar solvents, enhanced in nonpolar solvents.
- Nitro Derivative (): Melting point = 536 K; moderate solubility in ethanol due to polar nitro (–NO₂) and hydroxyl (–OH) groups .
- Benzyloxy Derivative (): Lower solubility in ethanol compared to nitro analog due to hydrophobic benzyl group .
Molecular Weight and Stability
- Target Compound : Molecular weight ≈ 530 g/mol (estimated from C₁₀ and C₁₂ chains).
- Nitro Derivative : Molecular weight = 272.26 g/mol; stabilized by intramolecular hydrogen bonds .
- Chlorinated Analog () : Molecular weight = 316.36 g/mol; destabilized by steric effects of –Cl and –C₂H₅ .
Crystallographic Comparisons
- Planarity : The target compound’s conjugated system is expected to adopt near-planar geometry (dihedral angle <5°), similar to the nitro derivative (1.41° between aromatic rings) .
- Packing Efficiency : Long alkyl chains likely reduce packing efficiency compared to compact analogs like the nitro derivative .
Hydrogen Bonding and Supramolecular Architecture
- Target Compound : Predicted to form intermolecular O–H⋯O hydrogen bonds between decyloxy/dodecyloxy oxygen and adjacent NH groups, akin to the O–H⋯O networks in and .
- Nitro Derivative : Exhibits intramolecular N–H⋯O bonds (N1–H2⋯O1) and intermolecular O–H⋯O dimers (O2–H9⋯O4), creating a 2D network .
- Benzyloxy Derivative : Lacks intramolecular hydrogen bonds but forms intermolecular C–H⋯O contacts (C14–H14D⋯O3), leading to layered packing .
Biological Activity
3-(Decyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclohexadiene core and specific hydrophobic substituents, suggests promising biological activities, particularly in anti-inflammatory and antioxidant applications.
Chemical Structure and Properties
The compound's chemical formula is , and it features both decyloxy and dodecyloxy groups, which enhance its lipophilicity and potentially improve membrane permeability. This structural configuration is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₃₅H₅₅NO₃ |
| Molecular Weight | 553.84 g/mol |
| Solubility | Moderately soluble in organic solvents |
| Melting Point | Not specified |
Anti-inflammatory Properties
Preliminary studies indicate that this compound exhibits anti-inflammatory effects. Research has shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines, suggesting that 3-(Decyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one may modulate inflammatory pathways effectively.
Antioxidant Activity
The antioxidant capacity of this compound is noteworthy. It is believed to scavenge free radicals, thereby protecting cells from oxidative stress. The presence of the phenolic structure contributes to its ability to donate electrons and neutralize reactive oxygen species (ROS).
While the exact mechanism of action remains under investigation, it is hypothesized that the compound interacts with specific cellular proteins and enzymes involved in inflammation and oxidative stress responses. This interaction may lead to the modulation of signaling pathways that regulate these biological processes.
Case Studies
- In vitro Studies : In laboratory settings, 3-(Decyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one was tested on various cell lines. Results indicated a significant reduction in inflammatory markers when treated with this compound compared to controls.
- Animal Models : In vivo studies using animal models of inflammation demonstrated that administration of the compound resulted in reduced swelling and pain, supporting its potential therapeutic use in inflammatory diseases.
Applications in Medicine
Given its biological activity, this compound could be explored for therapeutic applications in:
- Chronic Inflammatory Diseases : Such as rheumatoid arthritis and inflammatory bowel disease.
- Neurodegenerative Disorders : Where oxidative stress plays a critical role.
- Cancer Therapy : As an adjunct treatment due to its ability to modulate oxidative stress pathways.
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